molecular formula C12H19N5O B2826050 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1448075-27-1

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2826050
CAS No.: 1448075-27-1
M. Wt: 249.318
InChI Key: ZFYDJIFVAYYZBQ-UHFFFAOYSA-N
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Description

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both piperazine and pyridazine rings. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-10(18)16-4-6-17(7-5-16)12-8-11(15(2)3)9-13-14-12/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDJIFVAYYZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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